![molecular formula C21H25FN2O5S B2734343 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922105-06-4](/img/structure/B2734343.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C21H22F2N2O3 . It is available for research use.
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains several functional groups, including a sulfonamide group, a methoxy group, and a fluoro group .Applications De Recherche Scientifique
Photodynamic Therapy Applications
The compound's structure suggests potential for photodynamic therapy (PDT) applications. A similar compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, has been synthesized and characterized, showing useful properties as a photosensitizer for PDT. Its high singlet oxygen quantum yield and good fluorescence properties make it a candidate for cancer treatment through Type II photochemical reactions (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds featuring benzenesulfonamide structures, similar to the subject compound, have shown significant anticancer potential. For example, novel aminothiazole-paeonol derivatives evaluated for their anticancer effect demonstrated high anticancer potential against several human cancer cell lines, suggesting the compound could also be evaluated for similar bioactivities (Tsai et al., 2016).
Organocatalysis in Medicinal Chemistry
Another study on the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, producing cyclic amines with chiral tetrasubstituted C‒F stereocenters, highlights the potential of such compounds in medicinal chemistry. These reactions provide various seven-member cyclic amines, indicating the subject compound's possible utility in synthesizing new pharmacophores (Li, Lin, & Du, 2019).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Compounds featuring [1,4]oxazepine-based primary sulfonamides have been discovered to exhibit strong inhibition of human carbonic anhydrases, which are relevant to therapeutic applications. The dual role of the primary sulfonamide functionality in these compounds, enabling ring construction and acting as an enzyme prosthetic group, suggests potential areas of research for similar compounds in therapeutic contexts (Sapegin et al., 2018).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIGBMTZDDBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.